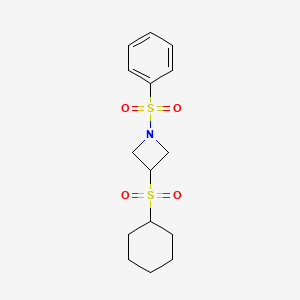

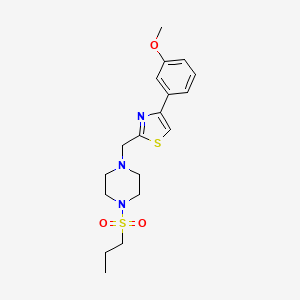

3-(Cyclohexylsulfonyl)-1-(phenylsulfonyl)azetidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(Cyclohexylsulfonyl)-1-(phenylsulfonyl)azetidine” is a synthetic azetidine derivative . It has been discovered through whole cell screening and has shown to kill Mycobacterium tuberculosis (Mtb) through allosteric inhibition of tryptophan synthase (TrpAB) . It binds at the TrpAB a–b-subunit interface and affects multiple steps in the enzyme’s overall reaction resulting in bactericidal activity .

Molecular Structure Analysis

Azetidines are four-membered rings containing a nitrogen atom . They are building blocks for polyamines by anionic and cationic ring-opening polymerization . They can produce polyamines with various structures (i.e. branched vs. linear) and degrees of control .Chemical Reactions Analysis

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines . Azetidine and oxetane sulfinate salts undergo smooth coupling reactions thereby providing an expedient route for the introduction of these four-membered heterocycles into indoles .Physical And Chemical Properties Analysis

Azetidines are ring-strained nitrogen-containing monomers . Despite the difficulties associated with controlling the polymerization of these monomers, the resulting polymers have many important applications .Mecanismo De Acción

Target of Action

Azetidines are known to be building blocks for polyamines , which play crucial roles in various biological processes, including cell growth and differentiation, gene regulation, and protein synthesis.

Mode of Action

Azetidines are known to undergo anionic and cationic ring-opening polymerization . This process allows the compound to interact with its targets, potentially leading to changes in their function or activity.

Biochemical Pathways

The polymerization of azetidines can lead to the production of polyamines , which are involved in various biochemical pathways, including those related to cell growth and differentiation, gene regulation, and protein synthesis.

Result of Action

Given that azetidines are precursors to polyamines , it is plausible that the compound could influence cellular processes such as cell growth and differentiation, gene regulation, and protein synthesis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 3-(Cyclohexylsulfonyl)-1-(phenylsulfonyl)azetidine is its potential as a versatile building block in the synthesis of various compounds. It has also been found to exhibit a broad range of biological activities, making it a promising candidate for drug development. However, the synthesis of this compound can be challenging and requires specialized equipment and expertise. In addition, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.

Direcciones Futuras

There are several future directions for research on 3-(Cyclohexylsulfonyl)-1-(phenylsulfonyl)azetidine. One area of interest is the development of new derivatives of this compound with improved biological activity and selectivity. Another area of research is the investigation of the potential of this compound as a therapeutic agent for various diseases, including cancer, bacterial and fungal infections, and inflammatory disorders. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Métodos De Síntesis

The synthesis of 3-(Cyclohexylsulfonyl)-1-(phenylsulfonyl)azetidine involves the reaction of cyclohexylsulfonyl chloride and phenylsulfonyl chloride with azetidine in the presence of a base catalyst. The reaction yields this compound as a white crystalline powder with a melting point of 128-130°C. The purity of the compound can be improved by recrystallization.

Aplicaciones Científicas De Investigación

3-(Cyclohexylsulfonyl)-1-(phenylsulfonyl)azetidine has been extensively studied for its potential applications in various fields. It has been found to exhibit antiproliferative activity against cancer cell lines and has shown promise as a potential anticancer agent. This compound has also been investigated for its antibacterial and antifungal properties. In addition, this compound has been used as a building block in the synthesis of various other compounds.

Propiedades

IUPAC Name |

1-(benzenesulfonyl)-3-cyclohexylsulfonylazetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S2/c17-21(18,13-7-3-1-4-8-13)15-11-16(12-15)22(19,20)14-9-5-2-6-10-14/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSRGVEDRDPXARH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

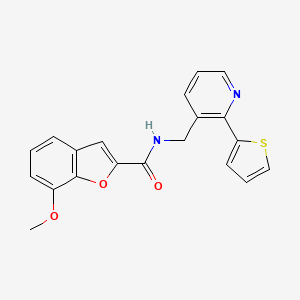

![N-(5-methoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2950613.png)

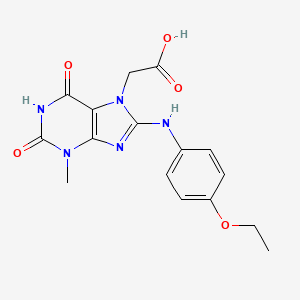

![2-(1,3-Benzothiazol-2-yl)-2-[2-[[4-(morpholin-4-ylmethyl)phenyl]methoxy]pyrimidin-4-yl]acetonitrile;2,2,2-trifluoroacetic acid](/img/structure/B2950622.png)

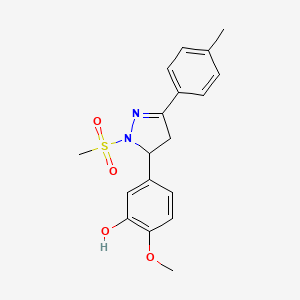

![6-[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2950625.png)

![Methylethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yloxy]acetate](/img/structure/B2950627.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2950631.png)